Mortality in ESBL-Producing Enterobacterales Bloodstream Infections: TZP Versus Carbapenems
A 2024 systematic review and meta-analysis of 10 studies (1 RCT and 9 retrospective observational studies; N=1,962) compared piperacillin-tazobactam versus carbapenems for treating hospitalized patients with ESBL-producing Enterobacterales bloodstream infections [1]. After adjustment for confounders, mortality rate did not significantly differ between piperacillin-tazobactam and carbapenems (OR: 1.41; 95% CI: 0.96–2.07; I² = 23.6%) [1]. The findings were consistent in subgroup analyses for patients receiving empirical therapy (N=5; OR: 1.36; 95% CI: 0.99–1.85) and for patients with ≥50% of cases having urinary/biliary tract as the primary BSI source (N=2; OR: 1.26; 95% CI: 0.84–1.89) [1]. However, mortality was significantly higher with piperacillin-tazobactam among patients with <50% of cases having urinary/biliary tract as the primary source (N=3; OR: 2.02; 95% CI: 1.00–4.07) [1].
| Evidence Dimension | Mortality rate (primary outcome, adjusted odds ratio) |
|---|---|
| Target Compound Data | Piperacillin-tazobactam: Reference group for OR calculation |
| Comparator Or Baseline | Carbapenems (meropenem, imipenem, or ertapenem) |
| Quantified Difference | OR: 1.41 (95% CI: 0.96–2.07); no statistically significant difference. Significantly higher mortality for TZP in non-urinary/biliary source subgroup (OR: 2.02; 95% CI: 1.00–4.07) |
| Conditions | Meta-analysis of 10 studies (N=1,962 hospitalized patients); ESBL-producing Enterobacterales BSIs |
Why This Matters
Demonstrates that piperacillin-tazobactam can serve as a carbapenem-sparing option in appropriately selected ESBL-BSI patients, with mortality outcomes statistically comparable to carbapenems—critical for antimicrobial stewardship programs seeking to reduce carbapenem consumption without compromising efficacy.
- [1] Gatti M, et al. Piperacillin-tazobactam vs. carbapenems for treating hospitalized patients with ESBL-producing Enterobacterales bloodstream infections: A systematic review and meta-analysis. J Glob Antimicrob Resist. 2024;39:114-122. View Source
